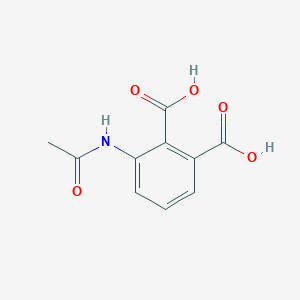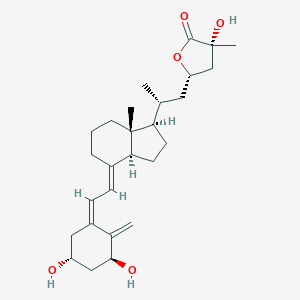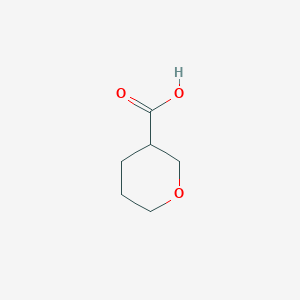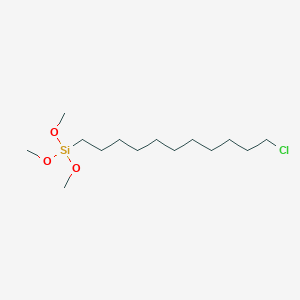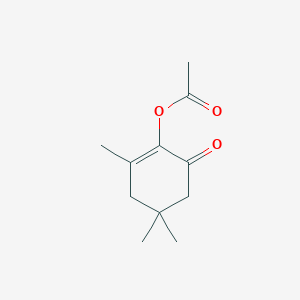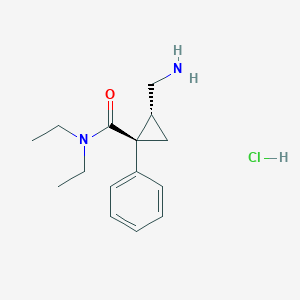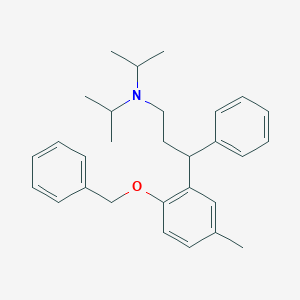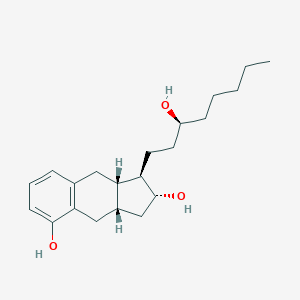
Descarboxymethyl treprostinil
Descripción general
Descripción
Descarboxymethyl Treprostinil is a compound with the chemical name (1R,2R,3aS,9aS)-2,3,3a,4,9,9a-Hexahydro-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]inden-2,5-diol . It is used as an impurity standard .
Synthesis Analysis
A new synthesis of treprostinil is described using a plug flow reactor in two of the key steps. First, a Claisen rearrangement reaction is described in scaled flow at multigram amounts. Yields and selectivity of this step are sharply improved compared to those from previous syntheses .Molecular Structure Analysis
Treprostinil is a chemically stable, tricyclic analog of prostacyclin, with a molecular weight of 390.52 (C 23 H 34 O 5) .Chemical Reactions Analysis
The key steps in the synthesis of treprostinil involve a Claisen rearrangement reaction and a Pauson–Khand reaction in flow under catalytic conditions with 5 mol% of cobalt carbonyl and only 3 equiv. of CO .Physical And Chemical Properties Analysis
The molecular formula of Descarboxymethyl Treprostinil is C21H32O3 and its molecular weight is 332.48 g/mol .Aplicaciones Científicas De Investigación
Pulmonary Hypertension due to Interstitial Lung Disease
- Summary of Application : Descarboxymethyl treprostinil, also known as inhaled treprostinil, has been used in the treatment of pulmonary hypertension due to interstitial lung disease (PH-ILD) .
- Methods of Application : In a study, patients received inhaled treprostinil and assessments included 6-min walk distance (6MWD), pulmonary function testing, N-terminal pro-brain natriuretic peptide (NT-proBNP), quality of life and adverse events .
- Results : The mean 6MWD at week 52 was 279.1 m and the mean change from baseline was 3.5 m. The median NT-proBNP decreased from 389 pg·mL −1 at baseline to 359 pg·mL −1 at week 64 .
Hepatic Ischemia Reperfusion Injury
- Summary of Application : Treprostinil has been found to ameliorate hepatic ischemia reperfusion injury and regulate the expression of hepatic drug transporters .
- Methods of Application : In a study, rat livers underwent preservation for 24 hours and were then reperfused using an Isolated Perfused Rat Liver (IPRL) system. Periodic perfusate, cumulative bile samples, and liver tissue at the end of perfusion were collected .
- Results : Treprostinil supplementation substantially reduced liver injury. Bile flow rate was significantly improved in the group that received treprostinil during both preservation and reperfusion .
Long-term Treatment of Pulmonary Hypertension
- Summary of Application : The INCREASE trial evaluated the long-term effects of inhaled treprostinil in patients with pulmonary hypertension due to interstitial lung disease (PH-ILD) .
- Methods of Application : Of 258 eligible patients, 242 enrolled in the INCREASE open-label extension and received inhaled treprostinil. Assessments included 6MWD, pulmonary function testing, NT-proBNP, quality of life, and adverse events .
- Results : The mean 6MWD at week 52 was 279.1 m and the mean change from INCREASE RCT baseline was 3.5 m. The median NT-proBNP decreased from 389 pg·mL −1 at RCT baseline to 359 pg·mL −1 at week 64 .
Pharmacokinetics Study
- Summary of Application : Treprostinil is available in three different formulations and four different routes of administration: Remodulin ® (treprostinil sodium, intravenous and subcutaneous administration), Tyvaso ® (treprostinil sodium, inhaled administration), and Orenitram ® (treprostinil diolamine, oral administration) for the treatment of pulmonary arterial hypertension (PAH) .
- Methods of Application : Pharmacokinetic studies have been performed in healthy volunteers and patients with PAH .
- Results : Each route of administration is associated with unique pharmacokinetics, dosing considerations, and potential for route-specific adverse effects .
Transdermal Patch for Pulmonary Arterial Hypertension
- Summary of Application : A study was conducted to formulate an adhesive-type transdermal patch of treprostinil and evaluate it both in vitro and in vivo .
- Methods of Application : A 3 2 -factorial design was utilized to optimize the selected independent variables (X 1: drug amount, X 2: enhancer concentration) on the response variables (Y 1: drug release, Y 2: transdermal flux). The optimized patch was evaluated for various pharmaceutical properties, skin irritation, and pharmacokinetics in rats .
- Results : The optimized patch possesses higher drug content (>95%), suitable surface morphology, and an absence of drug crystallization. A steady drug release via Fickian diffusion and greater transdermal delivery (~23.26 µg/cm 2 /h) substantiate the potential of the optimized patch .
Survival Analysis in PH-ILD
- Summary of Application : A post-hoc analysis of the INCREASE trial and its open-label extension (OLE) was performed to evaluate whether inhaled treprostinil has a long-term survival benefit in patients with pulmonary hypertension associated with interstitial lung disease (PH-ILD) .
- Methods of Application : Two different models of survival were employed; the inverse probability of censoring weighting (IPCW) and the rank-preserving structural failure time (RPSFT) models both allow construction of a pseudo-placebo group, thereby allowing for long-term survival evaluation of patients with PH-ILD receiving inhaled treprostinil .
- Results : Both models demonstrated significant reductions in death associated with inhaled treprostinil treatment with HRs of 0.62 (95% CI 0.39 to 0.99; p=0.0483) and 0.26 (95% CI 0.07 to 0.98; p=0.0473) for the IPCW and RPSFT methods, respectively .
Safety And Hazards
Direcciones Futuras
The recent INCREASE study has led to the first and milestone approval of inhaled treprostinil for the treatment of pulmonary hypertension associated with interstitial lung disease . This highlights the complexity of right ventricular dysfunction in advanced pulmonary hypertension and suggests the need for alternative therapeutic strategies .
Propiedades
IUPAC Name |
(1R,2R,3aS,9aS)-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalene-2,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O3/c1-2-3-4-7-16(22)9-10-17-18-11-14-6-5-8-20(23)19(14)12-15(18)13-21(17)24/h5-6,8,15-18,21-24H,2-4,7,9-13H2,1H3/t15-,16-,17+,18-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGPMEMKMRVGNE-HUTLKBDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Descarboxymethyl treprostinil | |
CAS RN |
101692-02-8 | |
| Record name | Descarboxymethyl treprostinil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101692028 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESCARBOXYMETHYL TREPROSTINIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3U17TZJ64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)
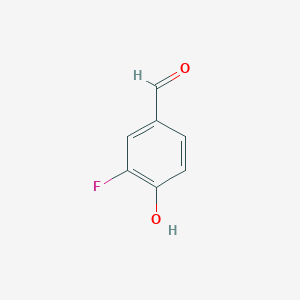
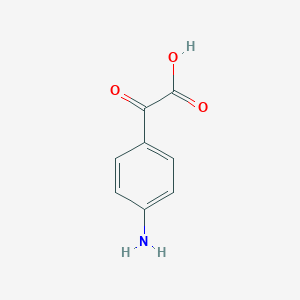
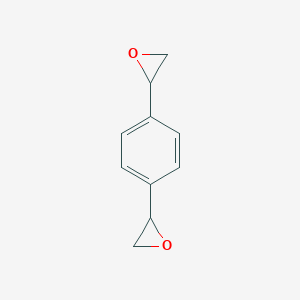
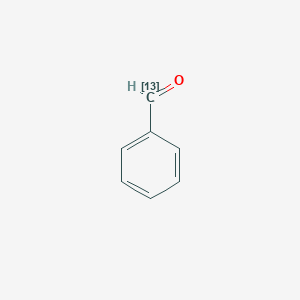
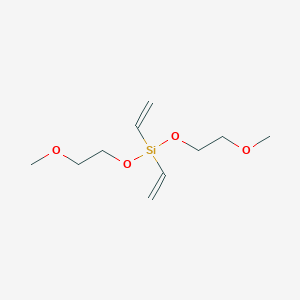
![Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-](/img/structure/B106939.png)
